4-((6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-methylbenzamide
Description
This quinazoline derivative features a complex structure with multiple functional groups:
- Core: A 1,2-dihydroquinazolin-3(4H)-one scaffold substituted at positions 6 and 7 with methoxy groups.
- Side chains: A 2-oxoethyl group attached to the quinazolinone core, further functionalized with a 3-phenylpropylamine moiety. A methylbenzamide group linked via a methylene bridge at position 2.
Properties
CAS No. |
1217082-96-6 |
|---|---|
Molecular Formula |
C30H32N4O6 |
Molecular Weight |
544.608 |
IUPAC Name |
4-[[6,7-dimethoxy-2,4-dioxo-1-[2-oxo-2-(3-phenylpropylamino)ethyl]quinazolin-3-yl]methyl]-N-methylbenzamide |
InChI |
InChI=1S/C30H32N4O6/c1-31-28(36)22-13-11-21(12-14-22)18-34-29(37)23-16-25(39-2)26(40-3)17-24(23)33(30(34)38)19-27(35)32-15-7-10-20-8-5-4-6-9-20/h4-6,8-9,11-14,16-17H,7,10,15,18-19H2,1-3H3,(H,31,36)(H,32,35) |
InChI Key |
KWPDNFZLIHPQHW-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC(=O)NCCCC4=CC=CC=C4)OC)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 4-((6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-methylbenzamide is a synthetic derivative of quinazoline known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 494.55 g/mol |
| Molecular Formula | C26H30N4O6 |
| LogP | 1.9461 |
| Polar Surface Area | 87.756 Ų |
| Hydrogen Bond Acceptors | 10 |
| Hydrogen Bond Donors | 1 |
The biological activity of the compound is primarily attributed to its ability to interact with various cellular targets, including:
- Cyclin-dependent Kinases (CDKs) : The compound has shown potential as an inhibitor of CDKs, which play a crucial role in cell cycle regulation. Inhibition of these kinases can lead to cell cycle arrest in cancer cells, making it a candidate for anticancer therapy.
- Antioxidant Properties : Similar compounds have demonstrated significant antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This property is particularly important in preventing cellular damage associated with cancer and other diseases .
- Cytotoxicity : In vitro studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines, including lung adenocarcinoma (A549) and prostate carcinoma (LNCaP). The cytotoxicity was evaluated using normal human foreskin fibroblast cells to assess safety .
Case Studies
-
Anticancer Activity :
A study evaluated the cytotoxic effects of various quinazoline derivatives, including the target compound. Results indicated that these compounds significantly inhibited the growth of cancer cells while maintaining cytocompatibility with normal cells. The mechanism involved apoptosis induction and cell cycle arrest at G1 phase . -
Antioxidant Activity :
Research involving polyphenolic derivatives linked to quinazoline structures showed enhanced antioxidant properties compared to standard antioxidants like ascorbic acid and Trolox. The radical scavenging activity was measured using DPPH and ABTS assays, demonstrating the potential of these compounds in reducing oxidative stress . -
Enzyme Inhibition :
Molecular docking studies revealed that the compound binds effectively to CDK enzymes, suggesting a mechanism for its anticancer effects. The binding affinity was analyzed using surface plasmon resonance techniques, providing insights into its inhibitory potential.
Comparison with Similar Compounds
Structural Comparisons
Key structural analogs and their differentiating features:
Key Observations :
- Dimethoxy groups at positions 6 and 7 are shared with some analogs (e.g., ), but their placement and electronic effects may differ due to core variations.
- The methylbenzamide group is structurally similar to N-phenylbenzamide derivatives but differs in alkylation (N-methyl vs. N-phenyl), impacting steric and electronic properties .
Bioactivity and Functional Insights
- Bioactivity Clustering: Compounds with similar structural motifs (e.g., quinazoline cores, methoxy groups) often cluster into groups with related bioactivity profiles, such as kinase inhibition or antiproliferative effects . The 3-phenylpropylaminoethyl side chain may confer unique selectivity compared to analogs with simpler alkyl chains (e.g., 2-methylbenzyl in ).
- Molecular Similarity Metrics :
Data Table: Key Properties
Preparation Methods
Phosphorylation-Mediated Cyclization (Method A)
The core structure is synthesized via cyclization of methyl 4,5-dimethoxyanthranilate using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF), as detailed in US Patent 3,696,102 .
Procedure :
- Methyl 4,5-dimethoxyanthranilate (1.0 mol) is dissolved in DMF (800 mL) at 0°C.
- POCl₃ (1.0 mol) is added dropwise, forming a precipitate.
- The mixture is stirred at room temperature, then quenched with concentrated NH₄OH to yield 6,7-dimethoxyquinazolin-2,4(1H,3H)-dione.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 97% |
| Reaction Time | 1 hour (cyclization) |
| Purification | Filtration, washing |
This method avoids transition-metal catalysts and achieves high yields, making it industrially scalable.
N1-Alkylation with 2-Oxo-2-((3-Phenylpropyl)Amino)Ethyl Side Chain
Synthesis of the Alkylating Agent: 2-Bromo-N-(3-Phenylpropyl)Acetamide
The side chain precursor is prepared by reacting 3-phenylpropylamine with bromoacetyl bromide in dichloromethane (DCM) under anhydrous conditions.
Procedure :
- 3-Phenylpropylamine (1.2 eq) is dissolved in DCM at 0°C.
- Bromoacetyl bromide (1.0 eq) is added slowly, followed by triethylamine (TEA) to neutralize HBr.
- The product is extracted, dried, and recrystallized from ethanol.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 82% |
| Melting Point | 112–114°C |
Alkylation of the Quinazolinone Core
The quinazolinone core undergoes N1-alkylation using the bromoacetamide derivative in the presence of a base.
Procedure :
- 6,7-Dimethoxyquinazolin-2,4(1H,3H)-dione (1.0 eq) is suspended in DMF.
- K₂CO₃ (2.0 eq) and 2-bromo-N-(3-phenylpropyl)acetamide (1.5 eq) are added.
- The reaction is heated at 80°C for 12 hours, yielding the N1-alkylated intermediate.
Optimization Insights :
- Solvent : DMF enhances solubility of the quinazolinone.
- Base : K₂CO₃ minimizes hydrolysis of the bromoacetamide.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68% |
| Reaction Scale | Up to 100 g |
C3-Functionalization with 4-(Methylcarbamoyl)Benzyl Group
Mannich Reaction for Methylene Bridge Formation
A Mannich reaction introduces the benzamide group via a methylene bridge.
Procedure :
- N-Methylbenzamide (1.2 eq), formaldehyde (37% aq., 1.5 eq), and the N1-alkylated quinazolinone (1.0 eq) are refluxed in ethanol.
- The reaction is catalyzed by acetic acid (10 mol%).
Mechanism :
- Formaldehyde generates an iminium intermediate, facilitating nucleophilic attack by the quinazolinone’s C3 position.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 75% |
| Reaction Time | 8 hours |
Alternative Approach: Nucleophilic Substitution
For larger scales, chloromethyl-N-methylbenzamide is used as an electrophile.
Procedure :
- Chloromethyl-N-methylbenzamide (1.5 eq) is reacted with the N1-alkylated quinazolinone in DMF.
- NaH (1.2 eq) is added to deprotonate the C3 position, enabling nucleophilic substitution.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 70% |
| Purity | 98% (HPLC) |
Final Assembly and Purification
Global Deprotection and Workup
After functionalization, the crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane) and recrystallized from ethanol.
Chromatography Conditions :
| Eluent | Ratio (EtOAc:Hexane) |
|---|---|
| Initial | 1:4 |
| Final | 1:1 |
Key Data :
| Parameter | Value |
|---|---|
| Overall Yield | 52% (4 steps) |
| Purity | >99% (HPLC) |
Optimization Challenges and Solutions
Regioselectivity in N1-Alkylation
Competing alkylation at N3 is mitigated by:
Q & A
Q. What are the critical steps in synthesizing this quinazolinone derivative?
The synthesis involves multi-step protocols:
- Core formation : Start with methyl 2-isothiocyanatobenzoate and glycine to form a thioxoquinazolinone intermediate, followed by oxidation with hydrogen peroxide to introduce dioxo groups .
- Functionalization : Use carbonyldiimidazole (CDI) to activate carboxylic acid intermediates for coupling with chloroacetamide derivatives, enabling the introduction of the phenylpropylaminoethyl side chain .
- Purification : Column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane) and recrystallization from ethanol are essential for isolating high-purity products .
Q. Which characterization techniques are mandatory for confirming structural integrity?
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry (e.g., methoxy groups at C6/C7, benzamide linkage) .
- Mass spectrometry : ESI-HRMS to confirm molecular weight and fragmentation patterns .
- FT-IR : Identify key functional groups (e.g., C=O stretches at ~1700 cm⁻¹ for dioxoquinazolinone and amide bonds) .
Q. What preliminary biological screening models are recommended?
- In vitro assays : Use GABA receptor binding studies (radioligand displacement) to assess anticonvulsant potential, as structurally related compounds show affinity for GABAergic targets .
- Cytotoxicity profiling : Screen against HEK-293 or HepG2 cell lines via MTT assays to establish baseline safety .
Advanced Research Questions
Q. How can reaction yields be optimized for the phenylpropylaminoethyl side chain incorporation?
- Solvent optimization : Use DMF or DCM for CDI-mediated coupling, balancing reactivity and solubility .
- Temperature control : Maintain 0–5°C during coupling to minimize side reactions (e.g., hydrolysis of active intermediates) .
- Stoichiometry : Employ a 1.2:1 molar ratio of activated intermediate to chloroacetamide derivative to drive the reaction to completion .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Comparative SAR analysis : Systematically vary substituents (e.g., methoxy vs. ethoxy, benzamide vs. cyclohexanecarboxamide) and correlate with activity trends using regression models .
- Target engagement assays : Use surface plasmon resonance (SPR) or thermal shift assays to validate direct binding to GABA receptors, ruling out off-target effects .
Q. How to design a computational docking study for mechanism elucidation?
- Protein preparation : Retrieve GABAA receptor structures (PDB ID: 6HUP) and optimize protonation states using molecular dynamics (MD) simulations .
- Ligand parametrization : Generate 3D conformers of the compound with OpenBabel and assign charges via AM1-BCC .
- Docking software : Use AutoDock Vina with a grid box centered on the benzodiazepine-binding site; validate poses with MM-GBSA scoring .
Q. What methodologies address low solubility in pharmacokinetic studies?
- Co-solvent systems : Test PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) at the benzamide nitrogen to improve bioavailability .
Data Analysis & Validation
Q. How to interpret conflicting NMR spectral data for quinazolinone derivatives?
- Dynamic effects : Account for tautomerism in dioxoquinazolinones by acquiring variable-temperature NMR (e.g., 25–60°C) to resolve splitting patterns .
- 2D experiments : Use HSQC and HMBC to assign ambiguous peaks, particularly for overlapping aromatic protons .
Q. What in vivo models are suitable for evaluating anticonvulsant efficacy?
- PTZ-induced seizures : Monitor latency to clonic-tonic seizures in mice; pre-treat with subthreshold doses of the compound to assess dose-dependent protection .
- Electroencephalography (EEG) : Correlate behavioral outcomes with spike-wave discharge suppression in chronic epilepsy models .
Q. How to assess metabolic stability in hepatic microsomes?
- Incubation protocol : Use human liver microsomes (HLM) with NADPH regeneration system; quantify parent compound depletion via LC-MS/MS over 60 minutes .
- CYP inhibition screening : Test against CYP3A4 and CYP2D6 isoforms to identify potential drug-drug interactions .
Methodological Challenges
Q. What techniques mitigate byproduct formation during amide bond formation?
- Coupling reagents : Replace CDI with HATU/DIPEA in DMF for higher efficiency and fewer side reactions .
- Workup protocols : Quench reactions with ice-cold water and extract with ethyl acetate to remove unreacted reagents .
Q. How to validate target specificity in complex biological matrices?
- Chemical proteomics : Use affinity chromatography with immobilized compound to pull down interacting proteins; identify via LC-MS/MS .
- CRISPR-Cas9 knockouts : Generate GABAA receptor subunit-deficient cell lines to confirm on-target effects .
Advanced Structural Optimization
Q. What substituent modifications enhance blood-brain barrier (BBB) penetration?
- LogP optimization : Introduce fluorine atoms or reduce polar surface area (<90 Ų) via methyl/ethyl groups .
- P-glycoprotein efflux assays : Measure cellular accumulation in MDCK-MDR1 cells to identify P-gp substrates .
Q. How to prioritize analogs for patentability?
- Novelty filters : Cross-reference structural features (e.g., 3-phenylpropylaminoethyl group) against PubChem and CAS databases .
- In silico IP landscaping : Use tools like PatentSight to identify white spaces in quinazolinone-based anticonvulsant claims .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
